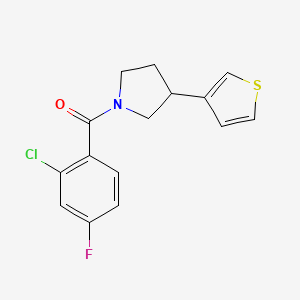

(2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Description

(2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures. The compound is characterized by the presence of a chloro-fluorophenyl group and a thiophen-3-yl pyrrolidinyl group attached to a methanone core. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNOS/c16-14-7-12(17)1-2-13(14)15(19)18-5-3-10(8-18)11-4-6-20-9-11/h1-2,4,6-7,9-10H,3,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAXUEDLSCMAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is its role as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. Research indicates that the incorporation of the 3-chloro-4-fluorophenyl moiety enhances the binding affinity and inhibitory potency against tyrosinase derived from Agaricus bisporus (AbTYR). The presence of chlorine and fluorine atoms has been shown to improve the interaction with the catalytic site, leading to lower IC50 values compared to other analogs .

Table 1: Inhibitory Activity of Compounds

| Compound ID | Structure Features | IC50 (μM) | Reference |

|---|---|---|---|

| 1d | 3-Chloro-4-fluorophenyl | 0.19 | |

| 2c | 3-Chloro-4-fluorophenyl | 1.73 | |

| 2d | Methyl-substituted variant | 1.38 |

Anticancer Activity

The compound has also been explored for its anticancer properties, particularly in targeting specific kinases involved in cancer progression. The structural features of (2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone facilitate interactions with kinase domains, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects attributed to this compound's ability to modulate neurotransmitter systems. Its interaction with specific receptors may provide therapeutic avenues for neurodegenerative diseases, although more extensive studies are required to validate these findings.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to (2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone:

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing various derivatives containing the 3-chloro-4-fluorophenyl fragment demonstrated significant inhibition against tyrosinase. The results indicated that modifications on the pyrrolidine ring could further enhance inhibitory activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Kinase Inhibition

Research into pyrrole and thiophene derivatives revealed that compounds similar to (2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone exhibited promising kinase inhibition profiles. These findings support the potential application of this compound in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

(2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone: shares similarities with other aryl ketones and heterocyclic compounds, such as:

Uniqueness

The uniqueness of (2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of (2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the pyrrolidine ring followed by the introduction of the thiophene moiety and the chloro-fluoro phenyl group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, derivatives containing 3-thienyl groups have shown significant antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values ranging from 2.4 to 78 nM . The presence of halogen substituents, such as chlorine and fluorine, has been correlated with enhanced biological activity due to their ability to modulate electronic properties and steric hindrance.

Tyrosinase Inhibition

The compound's structural similarities with known tyrosinase inhibitors suggest potential efficacy in inhibiting this enzyme, which is implicated in melanin production and various skin disorders. A study indicated that compounds incorporating a 3-chloro-4-fluorophenyl moiety demonstrated promising inhibitory effects on tyrosinase, with IC50 values around 1.38 μM . The SAR analysis revealed that modifications at specific positions significantly influenced inhibitory potency.

Structure-Activity Relationships (SAR)

The SAR studies indicate that:

- Substituent Effects : The introduction of electron-withdrawing groups like chlorine enhances activity compared to unsubstituted analogs.

- Positioning : The position of substituents on the phenyl ring critically affects binding affinity and biological activity.

| Compound | Substituent | IC50 (nM) | Activity |

|---|---|---|---|

| 3b | 3-thienyl | 2.4 - 78 | High |

| 2c | Chlorine | 1.38 | Moderate |

| 3a | Phenyl | Variable | Low |

Case Studies

- Anticancer Efficacy : In vivo studies using xenograft models demonstrated that compounds similar to (2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone significantly reduced tumor growth, indicating their potential as therapeutic agents against specific cancer types .

- Tyrosinase Inhibition : A recent report detailed the synthesis and evaluation of various derivatives for their ability to inhibit mushroom tyrosinase, revealing that those with a chloro or fluoro substituent exhibited superior inhibition compared to traditional inhibitors like kojic acid .

Q & A

Q. Table 1: Comparison of Synthesis Routes

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 65–70 | 90–92 | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Boronate | 75–80 | 95–98 |

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 350.08) and fragmentation patterns .

- HPLC : Employ a C18 column (acetonitrile/water, 0.1% TFA) with UV detection (254 nm) to assess purity (>98%) .

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer:

Contradictions often arise from disordered solvent molecules or twinning. Strategies include:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Collect multiple datasets to address absorption effects .

- Refinement : Apply SHELXL-2018 with restraints for anisotropic displacement parameters. Use SQUEEZE (PLATON) to model disordered solvent .

- Validation : Cross-check with CIF validation tools (e.g., checkCIF) to ensure geometric plausibility. Compare bond lengths/angles with analogous structures (e.g., ) .

Advanced: What computational strategies can predict the binding affinity of this compound to 11β-HSD1 or other therapeutic targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into 11β-HSD1’s active site (PDB: 4K1L). Prioritize poses with hydrogen bonds to Ser170 and Tyr177 .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate binding free energy (MM-PBSA) and compare with known inhibitors (e.g., ) .

- QSAR Modeling : Develop a model using descriptors like logP, polar surface area, and H-bond acceptors. Validate against in vitro IC₅₀ data from analogous methanones .

Advanced: How can researchers design experiments to assess the compound’s metabolic stability in vitro?

Methodological Answer:

- Hepatic Microsomal Assay : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM). Monitor depletion over 60 min via LC-MS/MS. Calculate t₁/₂ using first-order kinetics .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 using fluorogenic substrates. A >50% inhibition at 10 µM suggests high metabolic liability .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to reduce oxidative metabolism .

Advanced: How to address discrepancies in biological activity data across different assays?

Methodological Answer:

- Assay Standardization : Use a common cell line (e.g., HEK293) and normalize activity to a reference inhibitor (e.g., carbenoxolone for 11β-HSD1) .

- Counter-Screen : Test against off-target kinases (e.g., JAK2, EGFR) to rule out nonspecific effects .

- Data Triangulation : Combine results from enzymatic assays (IC₅₀), cellular assays (EC₅₀), and animal models to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.